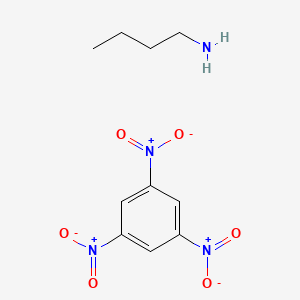
Butan-1-amine;1,3,5-trinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butan-1-amine;1,3,5-trinitrobenzene is a compound that combines an aliphatic amine (butan-1-amine) with an aromatic nitro compound (1,3,5-trinitrobenzene)
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Butan-1-amine can be synthesized through the reduction of butan-1-nitrile or through the amination of butanol.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives using a mixture of nitric acid and sulfuric acid. The process requires careful control of temperature and reaction conditions to ensure the formation of the desired product .
化学反应分析
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: The nitro groups on 1,3,5-trinitrobenzene can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Reduction: 1,3,5-Triaminobenzene
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
1,3,5-Trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other compounds, including explosives and dyes.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of explosives and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1,3,5-trinitrobenzene involves its ability to undergo reduction and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biochemical effects .
相似化合物的比较
Similar Compounds
- 1,2,3-Trinitrobenzene
- 1,2,4-Trinitrobenzene
- 2-Methyl-1,3,5-trinitrobenzene (TNT)
Uniqueness
1,3,5-Trinitrobenzene is unique due to its symmetrical structure, which influences its reactivity and physical properties. Compared to its isomers, it has distinct melting and boiling points, and its reactivity in chemical reactions can differ significantly .
属性
CAS 编号 |
54635-87-9 |
|---|---|
分子式 |
C10H14N4O6 |
分子量 |
286.24 g/mol |
IUPAC 名称 |
butan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C4H11N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4-5/h1-3H;2-5H2,1H3 |
InChI 键 |
OUKXMIFCPUZHGE-UHFFFAOYSA-N |
规范 SMILES |
CCCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



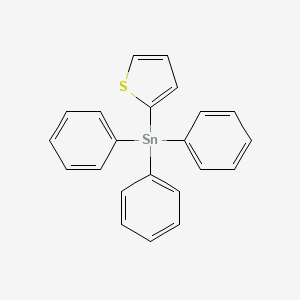
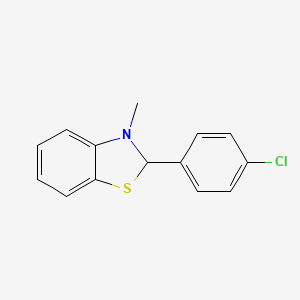
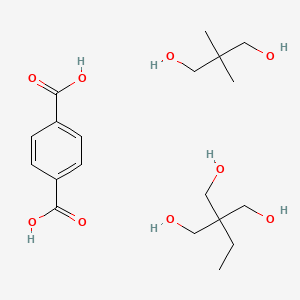
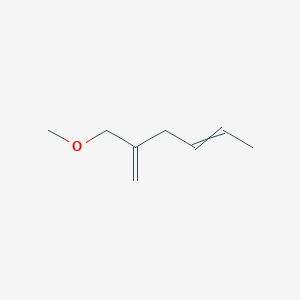


![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
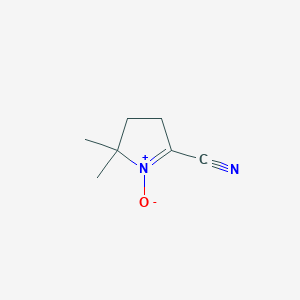
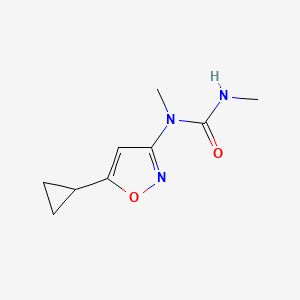
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)

![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)

